molecular formula C13H15ClN2O2 B1426265 methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate hydrochloride CAS No. 1354949-63-5

methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate hydrochloride

Cat. No.: B1426265
CAS No.: 1354949-63-5
M. Wt: 266.72 g/mol
InChI Key: CABYNQJZOLOTSX-UHFFFAOYSA-N
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Description

Introduction to Methyl 4-Amino-1-Benzyl-1H-Pyrrole-2-Carboxylate Hydrochloride

Chemical Identity and Systematic Nomenclature

This compound is characterized by its systematic IUPAC name, methyl 4-amino-1-benzylpyrrole-2-carboxylate hydrochloride , which precisely defines its substituent arrangement. The compound’s molecular formula, C₁₃H₁₅ClN₂O₂ , corresponds to a molecular weight of 266.72 g/mol . Key structural features include:

  • A pyrrole core with aromatic stabilization from a conjugated π-electron system.
  • A benzyl group (C₆H₅CH₂) at the 1-position, introducing steric bulk and lipophilicity.
  • An amino group (-NH₂) at the 4-position, enabling hydrogen bonding and nucleophilic reactivity.
  • A methyl ester (-COOCH₃) at the 2-position, which can undergo hydrolysis or serve as a directing group in synthesis.
Table 1: Molecular Characteristics
Property Value
IUPAC Name Methyl 4-amino-1-benzylpyrrole-2-carboxylate hydrochloride
Molecular Formula C₁₃H₁₅ClN₂O₂
Molecular Weight 266.72 g/mol
SMILES COC(=O)C1=CC(=CN1CC2=CC=CC=C2)N.Cl
InChI Key CABYNQJZOLOTSX-UHFFFAOYSA-N
CAS Registry Number 1354949-63-5

The hydrochloride salt form improves water solubility, making the compound more amenable to biological assays.

Historical Development in Heterocyclic Chemistry

The compound’s development is rooted in the broader history of pyrrole chemistry , which began with its isolation from coal tar by Friedlieb Runge in 1834. Pyrrole derivatives gained prominence in the 20th century due to their roles in natural products (e.g., chlorophyll, hemoglobin) and pharmaceuticals. Key milestones include:

  • 1930s–1950s : Advances in heterocyclic synthesis, such as the Paal-Knorr reaction, enabled efficient pyrrole ring formation.
  • 1980s–2000s : Focus on functionalized pyrroles for drug discovery, particularly kinase inhibitors and antimicrobial agents.
  • 2010s–Present : Refinement of regioselective substitution strategies, allowing precise installation of groups like benzyl and amino moieties.

The synthesis of this compound exemplifies modern Lewis acid-catalyzed condensation techniques, where benzylamine derivatives react with pyrrole-2-carboxylate esters under controlled conditions. This method contrasts with earlier approaches that relied on harsher reagents, underscoring progress in synthetic efficiency.

Position Within Pyrrole Carboxylate Derivatives

This compound belongs to the pyrrole-2-carboxylate subclass, distinguished by its ester group at the 2-position. Comparative analysis with related derivatives reveals unique attributes:

Table 2: Structural Comparison of Pyrrole Carboxylates
Compound 1-Position Substituent 4-Position Substituent Key Applications
This compound Benzyl Amino Pharmacological intermediates
Methyl 4-methylpyrrole-2-carboxylate Hydrogen Methyl Organic electronics
Ethyl 3-amino-1-benzyl-4-cyano-1H-pyrrole-2-carboxylate Benzyl Cyano Anticancer research

The benzyl group enhances lipid solubility, potentially improving blood-brain barrier penetration in drug candidates. Meanwhile, the amino group at the 4-position facilitates interactions with biological targets through hydrogen bonding and electrostatic forces.

Structurally, the compound’s planar pyrrole ring allows π-π stacking with aromatic residues in enzymes, while the ester group serves as a synthetic handle for further derivatization. These features position it as a versatile intermediate in the synthesis of more complex heterocycles, such as fused pyrrolopyrimidines or indole analogs.

Properties

IUPAC Name

methyl 4-amino-1-benzylpyrrole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2.ClH/c1-17-13(16)12-7-11(14)9-15(12)8-10-5-3-2-4-6-10;/h2-7,9H,8,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABYNQJZOLOTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

Methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate hydrochloride serves as a versatile building block in organic synthesis. It is utilized in constructing complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various functional group modifications, making it valuable for developing new compounds with desired properties.

Medicinal Chemistry

Research indicates that this compound has potential therapeutic applications due to its biological activity:

  • Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, although specific efficacy data against various pathogens is still limited.
  • Neurotoxin Inhibition: Related compounds have demonstrated significant inhibition of botulinum neurotoxin serotype A (BoNTA), indicating potential neuroprotective applications .
  • Antiproliferative Effects: Some derivatives of pyrrole compounds have shown antiproliferative activity against human tumor cell lines, suggesting a role in cancer therapeutics.

The biological activities associated with this compound stem from its ability to interact with specific receptors or enzymes, modulating their activity. The compound's solubility as a hydrochloride salt enhances its suitability for pharmaceutical applications .

Case Study 1: Neuroprotective Properties

A study investigated the neuroprotective effects of pyrrole derivatives, including this compound, against neurotoxins. The results indicated that these compounds could inhibit neurotoxic effects in vitro, suggesting their potential use in treating neurodegenerative diseases.

Case Study 2: Anticancer Activity

In vitro studies on human tumor cell lines showed that certain derivatives of this compound exhibited significant antiproliferative effects. These findings provide a basis for further exploration into its potential as an anticancer agent.

Mechanism of Action

The mechanism by which methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related pyrrole carboxylates and hydrochlorides, focusing on substituents, physicochemical properties, and applications.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point Purity/Availability
Methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate hydrochloride (Target Compound) 1-Benzyl, 4-amino, 2-methyl ester C₁₃H₁₅ClN₂O₂ 266.73 Not reported Discontinued (CymitQuimica)
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride (Analog 1) 1-Methyl, 4-amino, 2-methyl ester C₇H₁₁ClN₂O₂ 190.63 240°C 95% purity (Thermo Scientific)
17α-Hydroxy-yohimban-16α-carboxylic acid methyl ester hydrochloride (Analog 2) Yohimbine core with ester/hydrochloride C₂₁H₂₇ClN₂O₃ 390.91 Not reported Research use (CHEMBLINK)
3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (Analog 3) Azetidine core with naphthyl/propoxy C₁₆H₂₀ClNO 277.79 Not reported Pharmacological studies

Key Comparisons

Substituent Effects on Reactivity and Bioactivity

  • The benzyl group in the target compound introduces steric bulk and lipophilicity compared to the methyl group in Analog 1. This may enhance membrane permeability but reduce solubility in aqueous media .
  • Analog 2 (yohimbine derivative) shares the methyl ester hydrochloride moiety but incorporates a complex polycyclic structure linked to adrenergic receptor activity, unlike the simpler pyrrole scaffold of the target compound .

Physicochemical Properties The melting point of Analog 1 (240°C) suggests high crystallinity, likely due to strong ionic interactions from the hydrochloride salt. The target compound’s melting point is unreported but may differ due to benzyl-induced lattice disruptions .

Applications Analog 1 is widely used as a building block in heterocyclic chemistry, leveraging its amino and ester groups for further functionalization . Analog 3 demonstrates the pharmacological relevance of hydrochloride salts in drug discovery, though its azetidine core differs from the pyrrole system .

Research Findings and Limitations

  • Gaps in Data : Physical properties (e.g., solubility, logP) and biological activity data for the target compound are absent, limiting direct comparison with analogs like yohimbine derivatives .

Biological Activity

Methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate hydrochloride is a chemical compound with notable potential in medicinal chemistry due to its structural characteristics, including a pyrrole ring and functional groups that may interact with various biological targets. This article provides a comprehensive overview of the biological activities associated with this compound, synthesizing findings from diverse sources.

  • Molecular Formula : C₉H₁₁ClN₂O₂
  • Molecular Weight : 202.65 g/mol
  • IUPAC Name : Methyl 4-amino-1-benzylpyrrole-2-carboxylate; hydrochloride

The compound exists as a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for pharmaceutical applications .

The biological activity of this compound is believed to stem from its ability to bind to specific receptors or enzymes, modulating their activity. The exact mechanisms are still under investigation, but preliminary studies suggest interactions that may lead to therapeutic effects .

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific data on efficacy against various pathogens remains limited.
  • Neurotoxin Inhibition : A related compound demonstrated significant inhibition of botulinum neurotoxin serotype A (BoNTA), indicating potential neuroprotective applications .
  • Antiproliferative Effects : Some derivatives of pyrrole compounds have shown antiproliferative activity against human tumor cell lines, suggesting a role in cancer therapeutics .

Antimicrobial Studies

A study focused on pyrrole derivatives found that modifications to the structure could enhance antimicrobial efficacy. While specific data for this compound are sparse, the general trend indicates that structural variations can lead to significant biological effects .

Neurotoxin Inhibition

In research involving related compounds, it was found that certain derivatives could inhibit the activity of neurotoxins effectively. For instance, one compound showed up to 64% inhibition at a concentration of 10 µM in vitro . This suggests that this compound may also possess similar properties.

Data Summary

Activity Observation Reference
AntimicrobialPotential activity; further studies needed
Neurotoxin InhibitionUp to 64% inhibition at 10 µM
AntiproliferativeRelated compounds show activity against tumors

Safety and Toxicology

Safety data for this compound indicate potential irritations upon exposure. Symptoms may include skin inflammation and eye irritation. However, acute toxicity data remains unavailable as of current research .

Q & A

Q. What are the standard synthetic routes for methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate hydrochloride?

The synthesis typically involves three steps:

  • Pyrrole ring formation : Paal-Knorr synthesis using a 1,4-dicarbonyl compound and benzylamine to form the 1-benzylpyrrole core .
  • Nitration and reduction : Nitration of the pyrrole ring (e.g., using HNO₃/H₂SO₄), followed by reduction of the nitro group to an amino group (e.g., SnCl₂/HCl) .
  • Esterification : Reaction of the carboxylic acid intermediate with methanol under acidic conditions to form the methyl ester . Key considerations : Reaction temperatures, stoichiometry of benzylamine, and purification methods (e.g., recrystallization from ethanol/water).

Q. What spectroscopic techniques are used to characterize this compound?

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., benzyl group at N1, ester carbonyl at C2) and amino group presence.
  • FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (ester C=O), and ~1600 cm⁻¹ (aromatic C=C) .
  • Mass spectrometry (ESI-MS) : To verify molecular ion [M+H]⁺ and fragmentation patterns.
  • Elemental analysis : To validate purity and stoichiometry .

Q. What are its common reactivity profiles in organic synthesis?

  • Electrophilic substitution : The amino group directs electrophiles (e.g., halogens, acyl chlorides) to the C5 position of the pyrrole ring.
  • Oxidation : The amino group can oxidize to nitro under strong conditions (e.g., KMnO₄/H⁺), but this is rarely practical due to ring instability .
  • Ester hydrolysis : Under basic conditions (e.g., NaOH/EtOH), yielding the carboxylic acid derivative .

Advanced Research Questions

Q. How can computational chemistry optimize its synthesis or functionalization?

  • Reaction path searching : Tools like ICReDD combine quantum chemical calculations (e.g., DFT for transition states) and information science to predict feasible pathways. For example, identifying alternative catalysts for esterification or reducing nitro groups under milder conditions .
  • Solvent effects : Molecular dynamics simulations can model solvent interactions to improve reaction yields (e.g., polar aprotic solvents for nitration) .

Q. How to resolve contradictions in reported synthetic yields?

  • Design of Experiments (DoE) : Use factorial designs to systematically test variables (e.g., temperature, reagent ratios). For example, a 2³ factorial design can isolate optimal conditions for nitration efficiency .
  • Meta-analysis : Compare literature data with computational predictions (e.g., activation energies from DFT) to identify outliers or unreported side reactions .

Q. What strategies enhance its solubility for biological assays?

  • Salt screening : Test counterions (e.g., trifluoroacetate vs. hydrochloride) to improve aqueous solubility.
  • Co-crystallization : Co-formulate with cyclodextrins or surfactants to stabilize the compound in solution .
  • pH adjustment : The hydrochloride salt’s solubility is pH-dependent; test buffered solutions (pH 4–7) for stability .

Q. How does its structural flexibility impact enzyme inhibition studies?

  • Conformational analysis : Use X-ray crystallography (as in related pyrrolidine derivatives ) or NMR-based NOE studies to map binding modes.
  • SAR studies : Modify the benzyl or ester groups and test inhibitory activity against target enzymes (e.g., kinases). The amino group’s hydrogen-bonding capacity is critical for target engagement .

Q. What role does it play in materials science applications?

  • Coordination chemistry : The amino and ester groups can act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺) to form conductive polymers or MOFs .
  • Optoelectronic properties : Density functional theory (DFT) calculations predict its HOMO-LUMO gap for potential use in organic semiconductors .

Methodological Guidance

Designing a kinetic study for its hydrolysis under varying pH

  • Experimental setup : Use HPLC or UV-Vis spectroscopy to monitor ester hydrolysis rates in buffered solutions (pH 2–10).
  • Data fitting : Apply pseudo-first-order kinetics; use Arrhenius plots to determine activation energy .

Validating its purity for pharmacological assays

  • HPLC-DAD/MS : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) with diode-array detection (λ = 254 nm). Confirm purity >98% and absence of benzylamine residuals .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate hydrochloride
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methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate hydrochloride

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